molecular formula C21H21N3O3 B2751105 (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide CAS No. 868237-75-6

(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2751105
CAS RN: 868237-75-6
M. Wt: 363.417
InChI Key: XKTLBBZPPZTNKG-PDGQHHTCSA-N
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Description

(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BIA and has been studied extensively for its potential applications in various fields of research.

Scientific Research Applications

Corrosion Inhibition

A study by Yıldırım and Cetin (2008) focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. The derivatives were tested for their corrosion prevention efficiencies in steel coupons in acidic and oil medium. The compounds showed promising inhibition efficiencies, indicating potential applications in corrosion inhibition (Yıldırım & Cetin, 2008).

Crystal Structure Analysis

Sethusankar et al. (2002) described the crystal structure of a compound with a similar imidazolidine-2,4-dione system, highlighting the planarity of the imidazolidine-2,4-dione system and its molecular structure stabilization through hydrogen bonding. This work provides insights into the structural properties of related compounds (Sethusankar et al., 2002).

Antimicrobial and Genotoxic Properties

Benvenuti et al. (1997) synthesized 1H-benzoimidazol-2-ylamine derivatives and investigated their antimicrobial and genotoxic activities. This research highlights the biological activity potential of compounds within the same chemical family, suggesting areas for further exploration in antimicrobial applications (Benvenuti et al., 1997).

Antitumor Activity

Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines. Their findings suggest the potential of these derivatives for cancer treatment, indicating a direction for future research on similar compounds (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Activities

Devi, Shahnaz, and Prasad (2022) synthesized 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamide derivatives and tested them for antibacterial and antifungal activities. Their results demonstrated excellent activity against a panel of microorganisms, suggesting the therapeutic potential of similar compounds in antimicrobial applications (Devi, Shahnaz, & Prasad, 2022).

Anti-inflammatory Agents

Nikalje, Hirani, and Nawle (2015) developed novel anti-inflammatory agents based on the 2-(1,3-dioxoisoindolin-2-yl) acetamido structure. Their synthesized compounds showed promising anti-inflammatory activity in vitro and in vivo, highlighting the potential for similar compounds to be used in treating inflammation-related disorders (Nikalje, Hirani, & Nawle, 2015).

properties

IUPAC Name

2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14(2)16-8-10-17(11-9-16)22-19(25)13-24-20(26)18(23-21(24)27)12-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,22,25)(H,23,27)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTLBBZPPZTNKG-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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